molecular formula C14H9Cl3O3 B14728977 2,4,6-Trichlorophenyl 4-methoxybenzoate CAS No. 5421-41-0

2,4,6-Trichlorophenyl 4-methoxybenzoate

Cat. No.: B14728977
CAS No.: 5421-41-0
M. Wt: 331.6 g/mol
InChI Key: BQNKLZROORXYIG-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl 4-methoxybenzoate is an aromatic ester derived from 2,4,6-trichlorophenol and 4-methoxybenzoic acid. The compound features a trichlorophenyl group, which enhances electrophilic reactivity and stability due to the electron-withdrawing effects of chlorine substituents, and a 4-methoxybenzoate moiety, where the methoxy group acts as an electron-donating substituent. This combination of substituents influences its physicochemical properties, such as solubility, thermal stability, and photochemical behavior.

Properties

CAS No.

5421-41-0

Molecular Formula

C14H9Cl3O3

Molecular Weight

331.6 g/mol

IUPAC Name

(2,4,6-trichlorophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H9Cl3O3/c1-19-10-4-2-8(3-5-10)14(18)20-13-11(16)6-9(15)7-12(13)17/h2-7H,1H3

InChI Key

BQNKLZROORXYIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl 4-methoxybenzoate typically involves the esterification reaction between 2,4,6-trichlorophenol and 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4,6-trichlorophenol and 4-methoxybenzoic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxyl-substituted derivative.

    Hydrolysis: The major products are 2,4,6-trichlorophenol and 4-methoxybenzoic acid.

Scientific Research Applications

2,4,6-Trichlorophenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Trichlorophenyl 4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary based on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula (Inferred) Key Substituents Functional Groups Potential Applications
2,4,6-Trichlorophenyl 4-methoxybenzoate C₁₄H₉Cl₃O₃ 2,4,6-Cl₃C₆H₂; 4-OCH₃C₆H₄COO⁻ Ester Materials science, scintillators
2,4,6-Tetrachlorophenol () C₆H₃Cl₄O 2,4,5,6-Cl₄C₆H Phenol Biocides, disinfectants
2,4,6-Trichlorophenyl isocyanate () C₇H₂Cl₃NO 2,4,6-Cl₃C₆H₂; NCO Isocyanate Polymer crosslinkers, agrochemicals
Methyl 3-[[4-(4-methoxyphenoxy)... () C₂₅H₁₉BrN₄O₆ 4-OCH₃C₆H₄O; triazine ring Ester, amine, triazine Pharmaceuticals, dyes

Key Observations:

Chlorination Patterns: The number and position of chlorine atoms significantly alter reactivity. For example, 2,4,6-tetrachlorophenol () exhibits higher hydrophobicity and antimicrobial activity compared to the trichloro derivative due to increased halogen density .

Functional Groups: Ester vs. Phenol: The ester group in this compound reduces acidity compared to phenolic analogs (e.g., 2,4,6-tetrachlorophenol), making it less reactive in proton-dependent reactions. Isocyanate Derivatives: 2,4,6-Trichlorophenyl isocyanate () is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling its use in synthesizing ureas or polyurethanes, unlike the ester variant .

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